molecular formula C11H13N3 B1612456 3-(1H-pyrazol-1-ylmethyl)benzylamine CAS No. 562803-76-3

3-(1H-pyrazol-1-ylmethyl)benzylamine

Cat. No.: B1612456
CAS No.: 562803-76-3
M. Wt: 187.24 g/mol
InChI Key: XKFHMAZBNKKNMT-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomeric Considerations

The molecular architecture of 3-(1H-pyrazol-1-ylmethyl)benzylamine consists of a pyrazole ring containing two nitrogen atoms in a five-membered heterocyclic framework, which is covalently linked through a methylene bridge to a benzylamine group. The pyrazole moiety features a pyrrole-like nitrogen atom bearing a hydrogen substituent and a pyridine-like nitrogen atom with lone pair electrons available for coordination or hydrogen bonding interactions. The benzylamine component provides additional structural complexity through its aromatic phenyl ring and primary amine functionality positioned at the meta position relative to the pyrazolylmethyl substituent.

The compound exhibits multiple conformational possibilities due to rotation around the C(pyrazole)-CH₂ single bond, which connects the pyrazole ring to the benzyl group. These rotational degrees of freedom generate distinct conformers that can interconvert in solution through relatively low-energy barriers. The presence of the pyrazole nitrogen atoms creates opportunities for intramolecular hydrogen bonding interactions that may stabilize specific conformational arrangements. Additionally, the primary amine group on the benzyl moiety can participate in both hydrogen bond donation and acceptance, further influencing the preferred molecular geometry.

Isomeric considerations for this compound primarily involve positional isomerism related to the substitution pattern on the benzene ring. The meta-substitution pattern (3-position) distinguishes this compound from its ortho- and para-substituted analogs, such as 2-((1H-pyrazol-1-yl)methyl)aniline and 4-((1H-pyrazol-1-yl)methyl)aniline. These positional isomers exhibit different electronic properties due to varying proximity between the electron-donating amine group and the electron-withdrawing pyrazole substituent. The meta-substitution pattern provides balanced electronic effects while minimizing steric interactions between the two functional groups.

X-ray Crystallographic Analysis of the Parent Compound

X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement of this compound and related pyrazole derivatives. Although direct crystallographic data for the target compound was not available in the current literature, extensive crystallographic studies of closely related 4-benzyl-1H-pyrazole compounds offer valuable insights into the structural behavior of pyrazole-benzyl systems. These studies reveal that pyrazole rings maintain planarity in the crystal lattice, with typical C-N and C-C bond distances consistent with aromatic character.

Crystallographic investigations of 4-benzyl-1H-pyrazole demonstrate that the compound crystallizes in the non-centrosymmetric space group P2₁, despite facile interconversion of conformers in solution. The crystal structure exhibits alternating bilayers of pyrazole and phenyl aromatic moieties, with both types of aromatic rings organized into columns oriented in two orthogonal directions. Within the pyrazole layers, individual rings form parallel chains through N-H···N hydrogen bonding interactions, creating extended supramolecular networks that stabilize the crystal packing.

Bond length analysis from related pyrazole structures provides reference data for understanding the structural parameters of this compound. Experimental X-ray measurements of pyrazole-containing compounds show N-N bond lengths of approximately 1.33-1.38 Å, while C-N bonds in the pyrazole ring range from 1.27-1.38 Å. The C-C bonds within the five-membered ring typically measure 1.36-1.39 Å, reflecting the delocalized π-electron system characteristic of aromatic heterocycles.

Table 1: Selected Crystallographic Parameters for Related Pyrazole Compounds

Bond Type Experimental Length (Å) Calculated Length (Å) Reference
N-N (pyrazole) 1.33-1.38 1.37
C-N (pyrazole) 1.27-1.38 1.29-1.38
C-C (pyrazole) 1.36-1.39 1.38-1.39
C-CH₂ (bridge) 1.51-1.52 1.51

Comparative Structural Analysis with Pyrazolyl-Benzylamine Derivatives

Comparative structural analysis reveals significant relationships between this compound and its constitutional isomers and analogs. The ortho-substituted analog, 2-((1H-pyrazol-1-yl)methyl)aniline, exhibits closer proximity between the pyrazole nitrogen and the amine group, potentially enabling intramolecular hydrogen bonding that influences conformational preferences. This structural arrangement may restrict rotational freedom around the methylene bridge compared to the meta-substituted target compound.

The para-substituted isomer, 4-((1H-pyrazol-1-yl)methyl)aniline, demonstrates extended conjugation between the electron-donating amine and the pyrazole system through the aromatic benzene ring. This electronic communication may alter the basicity of both nitrogen-containing functional groups and influence the compound's coordination behavior with metal centers. The para-substitution pattern also affects crystal packing arrangements due to the linear disposition of functional groups, potentially favoring different hydrogen bonding motifs compared to the bent geometry of the meta-substituted compound.

Structural studies of 3,5-dimethyl-substituted pyrazole derivatives provide insights into steric effects on molecular geometry. The compound [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine demonstrates how methyl substituents on the pyrazole ring influence both electronic properties and conformational behavior. The presence of methyl groups at positions 3 and 5 increases electron density on the pyrazole ring while introducing steric bulk that may restrict rotation around the N-CH₂ bond.

Table 2: Comparative Molecular Parameters of Pyrazolyl-Benzylamine Derivatives

Compound CAS Number Molecular Formula Molecular Weight Substitution Pattern
This compound 562803-76-3 C₁₁H₁₃N₃ 187.24 meta
2-((1H-pyrazol-1-yl)methyl)aniline 956533-57-6 C₁₀H₁₁N₃ 173.21 ortho
4-((1H-pyrazol-1-yl)methyl)aniline 142335-61-3 C₁₀H₁₁N₃ 173.21 para
[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine 1185056-93-2 C₁₂H₁₅N₃ 201.27 meta-dimethyl

The comparative analysis also extends to N-benzylated pyrazole derivatives, such as N-((1H-pyrazol-3-yl)methyl)-1-phenylmethanamine, which feature the pyrazole nitrogen as an acceptor rather than a donor in hydrogen bonding interactions. These structural modifications demonstrate how subtle changes in connectivity patterns dramatically alter intermolecular interaction capabilities and solid-state packing arrangements.

Tautomeric Behavior in Pyrazole-Containing Systems

Tautomeric behavior represents a fundamental aspect of pyrazole chemistry that significantly influences the structural properties of this compound and related compounds. Pyrazole rings undergo annular prototropic tautomerism, involving rapid hydrogen migration between the two nitrogen atoms in the five-membered ring. This tautomeric equilibrium creates dynamic structural behavior where compounds can exist as mixtures of constitutional isomers that rapidly interconvert under normal conditions.

The tautomeric equilibrium in pyrazole systems is governed by electronic effects of substituents and environmental factors such as solvent polarity and temperature. Electron-donating groups favor tautomers where the hydrogen resides on the nitrogen atom adjacent to the substituted carbon, while electron-withdrawing substituents stabilize the alternative tautomeric form. For this compound, the benzylamine substituent acts as an electron-donating group through inductive effects, potentially influencing the tautomeric equilibrium position.

Crystallographic studies of related 4-benzyl-1H-pyrazole compounds demonstrate that tautomeric behavior persists even in the solid state, though crystal packing forces may favor specific tautomeric forms. Unlike some pyrazole derivatives that exhibit disorder in their crystal structures due to tautomeric averaging, 4-benzyl-1H-pyrazole shows distinct sets of C-N and C-C bond distances that reflect localized double bond character. The C-N bond adjacent to the NH group is shorter than the bond adjacent to the nitrogen lone pair, while the opposite pattern occurs for C-C bonds within the ring.

Table 3: Tautomeric Effects on Bond Lengths in Pyrazole Systems

Bond Position Tautomer A Length (Å) Tautomer B Length (Å) Average Length (Å)
C-N (adjacent to NH) 1.27-1.29 1.36-1.38 1.33
C-N (adjacent to N:) 1.36-1.38 1.27-1.29 1.33
C-C (α to NH) 1.38-1.40 1.35-1.37 1.38
C-C (α to N:) 1.35-1.37 1.38-1.40 1.38

The tautomeric behavior of pyrazole systems also influences their hydrogen bonding capabilities and coordination properties. In the 1H-tautomer, the NH group serves as a hydrogen bond donor while the pyridine-like nitrogen acts as an acceptor. Tautomeric interconversion can modulate these interactions dynamically, affecting both crystal packing arrangements and solution-phase association behavior. This dynamic structural behavior may contribute to the biological activity of pyrazole-containing compounds by enabling adaptive binding to multiple target sites through different tautomeric forms.

Environmental factors such as pH, temperature, and solvent composition can shift tautomeric equilibria and alter the predominant structural form of this compound. In aqueous solutions, hydrogen bonding with water molecules may stabilize specific tautomeric forms, while aprotic solvents may favor different equilibrium positions. Understanding these tautomeric effects is crucial for predicting the compound's behavior in various chemical and biological environments, particularly for applications involving molecular recognition or catalytic processes where specific structural forms may be required for optimal activity.

Properties

IUPAC Name

[3-(pyrazol-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFHMAZBNKKNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN2C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586309
Record name 1-{3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562803-76-3
Record name 1-{3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(1H-pyrazol-1-ylmethyl)benzylamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a pyrazole moiety and a benzylamine group. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, potential therapeutic applications, and findings from relevant research studies.

  • Chemical Formula : C_{11}H_{12}N_{4}
  • Molecular Weight : 188.23 g/mol
  • Structure : The compound features a five-membered pyrazole ring attached to a benzylamine structure, allowing for diverse interactions with biological targets.

Synthesis

The synthesis of this compound can be accomplished through various methods, often involving Mannich reactions. These reactions typically utilize primary amines and formaldehyde to produce derivatives with potential enhanced pharmacological properties. The structures of synthesized compounds are usually confirmed through techniques such as PMR (Proton Magnetic Resonance), ^13C NMR (Carbon-13 Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy) .

Synthesis Methods Overview

MethodDescription
Mannich ReactionInvolves the reaction of primary amines with formaldehyde and ketones or aldehydes.
N-AlkylationUtilizes alkyl halides to introduce alkyl groups into the pyrazole structure.
Metal-Catalyzed ReactionsEmploys catalysts for more efficient formation of the pyrazole ring.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various microorganisms. In studies, it has been tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans
  • Shigella flexneri
  • Salmonella enterica
  • Aspergillus niger

Testing was conducted at concentrations of 20, 30, and 50 mg/L, demonstrating varying degrees of effectiveness .

Case Studies and Research Findings

Several studies have evaluated compounds structurally related to this compound:

  • Anticancer Activity : A class of pyrazole derivatives has shown potent anticancer activity by modulating autophagy pathways and inhibiting mTORC1 activity in cancer cell lines .
  • Antiviral Properties : Other pyrazole derivatives have been tested for antiviral activity, revealing that structural modifications can significantly influence biological efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their respective activities:

Compound NameCAS NumberBiological Activity
(4-(1H-Pyrazol-1-yl)phenyl)methanamine368870-03-5Antimicrobial
(3-(1H-Pyrazol-1-yl)phenyl)methanamine687635-04-7Anticancer
N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine18525881Antimicrobial

These comparisons highlight the unique biological activities associated with different structural modifications within the pyrazole framework.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(1H-pyrazol-1-ylmethyl)benzylamine and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
This compound Pyrazole-CH₂-benzylamine C₁₁H₁₃N₃ 187.24 g/mol Base compound; synthetic intermediate
N-Methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine N-methylation of benzylamine group C₁₂H₁₅N₃ 201.27 g/mol Enhanced lipophilicity; potential CNS activity
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-3-amine Trifluoromethyl (-CF₃) on benzyl group C₁₁H₁₀F₃N₃ 241.21 g/mol Increased metabolic stability; fluorinated probes
3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine Piperidinyl substitution on pyrazole C₁₅H₂₀N₄ 256.35 g/mol Enhanced basicity; GPCR modulation potential
1-Benzyl-1H-pyrazol-3-amine Benzyl directly attached to pyrazole C₁₀H₁₁N₃ 173.21 g/mol Simplified scaffold; kinase inhibition

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The trifluoromethyl (-CF₃) group in 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine significantly enhances lipophilicity (clogP ~2.5) compared to the parent compound (clogP ~1.8), improving membrane permeability .
  • Basicity : Piperidinyl substitution in 3-(1-benzylpiperidin-3-yl)-1H-pyrazol-5-amine introduces a tertiary amine, increasing basicity (pKa ~9.5) versus the primary amine in this compound (pKa ~8.2) .
  • Metabolic Stability : Fluorinated analogs exhibit slower hepatic clearance due to resistance to oxidative metabolism, as seen in trifluoromethyl derivatives .

Preparation Methods

General Synthetic Strategy

The preparation of 3-(1H-pyrazol-1-ylmethyl)benzylamine generally follows these key synthetic steps:

Detailed Preparation Routes and Reaction Conditions

Step Description Reagents & Conditions Notes
1 Pyrazole ring formation Reaction of hydrazine hydrate with 1,3-diketones such as acetylacetone under reflux in ethanol or other solvents Forms 1H-pyrazole or substituted pyrazoles; classical and widely used method
2 Benzylation of pyrazole Reaction of pyrazole with benzyl chloride in presence of base (e.g., potassium carbonate) in aprotic solvents like dimethylformamide (DMF) or acetonitrile Alkylation at N-1 position of pyrazole; base facilitates deprotonation and nucleophilic substitution
3 Introduction of benzylamine group Amination of benzylated pyrazole using ammonia or amine sources; or alternatively, reaction of 2-cyanobenzylamine with pyrazole under basic conditions (NaOH) Amination may proceed via nucleophilic substitution or reduction of nitrile intermediates
4 Purification and characterization Recrystallization, column chromatography; characterization by NMR, FT-IR, mass spectrometry, and X-ray crystallography Ensures ≥95% purity and correct structural confirmation

Representative Synthetic Example

A typical laboratory synthesis might proceed as follows:

  • Step 1: Synthesis of 1H-pyrazole by refluxing acetylacetone with hydrazine hydrate in ethanol for several hours.
  • Step 2: N-alkylation of the pyrazole with benzyl chloride in DMF using potassium carbonate as base at reflux temperature for 12–48 hours.
  • Step 3: Amination of the benzylated pyrazole by reaction with ammonia or benzylamine derivatives under basic conditions to yield this compound.
  • Step 4: Purification by recrystallization or column chromatography, followed by structural verification using NMR and mass spectrometry.

Alternative and Advanced Methods

  • One-pot multi-component reactions: Some studies report one-pot cyclocondensation reactions involving hydrazino compounds, diketones, aldehydes, and phenacyl bromides to form pyrazole derivatives with complex substituents, which can be adapted to synthesize pyrazolyl-benzylamine analogs.
  • Direct amination from primary amines: Recent methodologies allow direct preparation of N-substituted pyrazoles from primary amines and 1,3-diketones in the presence of hydroxylamine derivatives, providing a more straightforward route to pyrazolylamines.
  • Use of cyanobenzylamine intermediates: Reaction of 2-cyanobenzylamine with pyrazole under basic conditions offers an alternative path to introduce the benzylamine moiety linked to the pyrazole ring.

Reaction Optimization and Industrial Considerations

  • Reaction time and temperature: Optimized typically between 12–48 hours at reflux temperatures to maximize yield.
  • Solvent choice: Polar aprotic solvents such as DMF or acetonitrile are preferred for alkylation steps.
  • Bases: Potassium carbonate or sodium hydroxide are commonly used to facilitate deprotonation and nucleophilic substitution.
  • Catalysts: Phase-transfer catalysts like tetraethylammonium bromide (TEBA) can improve reaction rates and yields.
  • Purification: High-performance liquid chromatography (HPLC) and recrystallization improve purity to ≥95%.
  • Scale-up: Industrial synthesis may employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Analytical Characterization Supporting Preparation

Technique Purpose Key Data for this compound
¹H and ¹³C NMR Confirm structure and substitution pattern Pyrazole protons δ 6.0–7.0 ppm; benzylamine CH₂NH₂ protons δ 3.8–4.2 ppm
FT-IR Spectroscopy Identify functional groups NH₂ stretching bands at 3350–3450 cm⁻¹; pyrazole C=N stretch at 1600–1650 cm⁻¹
Mass Spectrometry (ESI-MS) Molecular weight confirmation Molecular ion peak [M+H]⁺ consistent with expected mass
X-ray Crystallography Molecular conformation and regiochemistry Precise bond angles and torsion angles confirming pyrazole attachment and benzylamine position
HPLC Purity assessment Purity ≥95% achieved after purification steps

Summary Table of Key Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations
Hydrazine + 1,3-diketone cyclization + benzyl chloride alkylation + amination Hydrazine hydrate, acetylacetone, benzyl chloride, ammonia Reflux in ethanol and DMF; base K₂CO₃; 12–48 h 60–80% Well-established, versatile Multi-step, moderate reaction times
One-pot multi-component cyclocondensation Hydrazino-triazole, acetylacetone, aldehydes, phenacyl bromides Ethanol, reflux, catalytic HCl Variable Efficient for complex derivatives May require purification of intermediates
Direct amination from primary amines and diketones Primary amine, 1,3-diketone, hydroxylamine derivative 85 °C, DMF, 1.5 h 38–46% Short reaction time, fewer steps Lower yields, limited substrate scope
Reaction of 2-cyanobenzylamine with pyrazole 2-cyanobenzylamine, pyrazole, NaOH Basic aqueous or alcoholic medium Not specified Alternative route, direct amination Less documented, scale-up data scarce

Q & A

Q. Validation Methods :

  • NMR Spectroscopy : To confirm regioselectivity of pyrazole substitution and methylene linkage (e.g., 1H^1H NMR for aromatic protons and 13C^{13}C NMR for carbonyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated in related pyrazole derivatives .

Advanced: How can researchers resolve contradictory spectroscopic data in structural elucidation of this compound analogs?

Answer:
Contradictions in NMR or crystallographic data often arise from dynamic effects (e.g., tautomerism) or polymorphism. Methodological approaches include:

  • Variable-Temperature NMR : To identify tautomeric equilibria or conformational flexibility in the pyrazole ring .
  • Computational Modeling : Density Functional Theory (DFT) simulations to predict stable conformers and compare with experimental 1H^1H/13C^{13}C shifts .
  • Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate distinct crystalline forms, followed by X-ray diffraction analysis .

Case Study : In a structurally similar compound, discrepancies between predicted and observed 1H^1H NMR signals were resolved by identifying a minor tautomer (<5% population) through 2D NOESY experiments .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., alkyl halides or hydrazine derivatives) .
  • Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids).
  • Waste Disposal : Segregate halogenated byproducts (e.g., from alkylation steps) for specialized disposal .

Advanced: How does the electronic nature of substituents on the pyrazole ring influence the bioactivity of this compound derivatives?

Answer:
Electron-withdrawing groups (EWGs) like -NO2_2 or -CF3_3 enhance binding to biological targets through:

  • Hydrogen Bonding : EWGs increase the acidity of pyrazole N-H protons, strengthening interactions with enzymes (e.g., kinase ATP-binding pockets) .
  • π-π Stacking : Electron-deficient pyrazole rings improve stacking with aromatic residues in receptor sites .

Example : A derivative with a 5-trifluoromethyl group showed 10-fold higher inhibitory activity against COX-2 compared to the unsubstituted analog, attributed to enhanced hydrophobic interactions .

Basic: What chromatographic techniques are optimal for separating this compound from reaction byproducts?

Answer:

  • Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for polar impurities. Retention times typically range 8–12 minutes .
  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) for non-polar byproducts. Monitor fractions by TLC (Rf_f ≈ 0.4 in same solvent system) .

Advanced: What strategies mitigate regioselectivity challenges during pyrazole ring formation in analogs of this compound?

Answer:
Regioselectivity in pyrazole synthesis is controlled by:

  • Precursor Design : Use asymmetrical diketones or enol ethers to bias cyclization toward the desired isomer .
  • Catalytic Methods : Lewis acids like ZnCl2_2 favor 1,3-dipolar cycloaddition pathways, reducing byproduct formation .
  • Microwave-Assisted Synthesis : Rapid heating (150°C, 10 min) improves yield of the 1H-pyrazole regioisomer over traditional reflux .

Basic: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Studies :
    • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h, monitor degradation by HPLC .
    • Thermal Stability : Heat at 60°C for 48h in sealed vials; check for decomposition products via GC-MS .
  • Light Sensitivity : Expose to UV (254 nm) for 72h; quantify photodegradation using UV-Vis spectroscopy .

Advanced: What mechanistic insights explain the divergent biological activities of this compound derivatives in enzyme inhibition assays?

Answer:
Divergence arises from:

  • Allosteric vs. Competitive Binding : Bulky substituents (e.g., benzyl groups) may occupy allosteric pockets, altering inhibition kinetics .
  • Metabolic Stability : Methyl groups at the benzyl position reduce CYP450-mediated oxidation, prolonging half-life in hepatocyte assays .

Case Study : A methylated analog showed sustained inhibition of EGFR kinase due to reduced metabolic clearance, confirmed via liver microsome assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(1H-pyrazol-1-ylmethyl)benzylamine
Reactant of Route 2
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3-(1H-pyrazol-1-ylmethyl)benzylamine

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